3-Méthyl-4-nitrobenzonitrile

Vue d'ensemble

Description

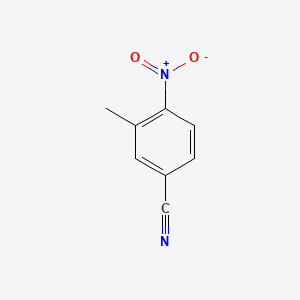

3-Methyl-4-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O2. It is a derivative of benzonitrile, characterized by the presence of a methyl group at the third position and a nitro group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

3-Methyl-4-nitrobenzonitrile is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is used in the preparation of dyes, pigments, and pharmaceuticals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It is a precursor in the synthesis of compounds with potential therapeutic properties, including anti-inflammatory and anticancer agents.

Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.

Mécanisme D'action

Target of Action

It’s known that nitriles, such as benzonitrile , can react with amines to afford N-substituted benzamides after hydrolysis . This suggests that 3-Methyl-4-nitrobenzonitrile may interact with amines in biological systems.

Mode of Action

Based on its structural similarity to benzonitrile , it can be inferred that it may undergo reactions similar to those of benzonitrile. For instance, benzonitrile reacts with amines to afford N-substituted benzamides after hydrolysis .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

It is used to produce 4-amino-3-methyl-benzonitrile , suggesting that it may undergo reduction reactions in biological systems.

Action Environment

It is recommended that the compound be stored in a dry, cool, and well-ventilated place . It is also advised to avoid dust formation and to use personal protective equipment as required .

Analyse Biochimique

Biochemical Properties

3-Methyl-4-nitrobenzonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it is used to produce 4-amino-3-methyl-benzonitrile, which is a key intermediate in the synthesis of pharmaceuticals . The interactions of 3-Methyl-4-nitrobenzonitrile with biomolecules are primarily based on its nitro and nitrile groups, which can participate in nucleophilic substitution reactions.

Cellular Effects

The effects of 3-Methyl-4-nitrobenzonitrile on cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can cause cyanosis and irritation to the skin, eyes, and lungs . These effects are indicative of its potential to disrupt normal cellular activities, leading to altered gene expression and metabolic imbalances.

Molecular Mechanism

At the molecular level, 3-Methyl-4-nitrobenzonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The nitro group in the compound is particularly reactive, allowing it to participate in redox reactions that can alter the activity of enzymes and other proteins . Additionally, the nitrile group can interact with nucleophiles, further influencing biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-4-nitrobenzonitrile change over time. The compound is relatively stable under normal conditions but can degrade when exposed to extreme temperatures or reactive chemicals . Long-term exposure to 3-Methyl-4-nitrobenzonitrile can lead to persistent cellular dysfunction, as observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-Methyl-4-nitrobenzonitrile vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause severe adverse effects, including cyanosis and respiratory distress . These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

3-Methyl-4-nitrobenzonitrile is involved in several metabolic pathways. It interacts with enzymes such as oxygenases and reductases, which facilitate its conversion to other metabolites . The compound’s nitro group can undergo reduction, leading to the formation of amino derivatives that participate in further biochemical reactions.

Transport and Distribution

Within cells and tissues, 3-Methyl-4-nitrobenzonitrile is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, influencing its localization and accumulation . The compound’s hydrophobic nature allows it to diffuse across cell membranes, facilitating its distribution within different cellular compartments.

Subcellular Localization

The subcellular localization of 3-Methyl-4-nitrobenzonitrile is influenced by its chemical properties. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it determines the specific biochemical pathways that the compound can influence.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Methyl-4-nitrobenzonitrile can be synthesized through several methods. One common method involves the nitration of 3-methylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to prevent over-nitration and to ensure the selective formation of the desired product.

Another method involves the reaction of 3-methyl-4-nitrobenzoic acid with p-toluenesulfonamide. This reaction is carried out under acidic conditions, leading to the formation of 3-methyl-4-nitrobenzonitrile .

Industrial Production Methods

In industrial settings, the production of 3-methyl-4-nitrobenzonitrile often involves the ammoxidation of 3-methyl-4-nitrotoluene. This process uses ammonia and air in the presence of a catalyst, typically at elevated temperatures. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-4-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. This reaction produces 3-methyl-4-aminobenzonitrile.

Substitution: The nitrile group can participate in nucleophilic substitution reactions. For example, it can react with amines to form N-substituted benzamides.

Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Amines, often in the presence of a base such as sodium hydroxide.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 3-Methyl-4-aminobenzonitrile.

Substitution: N-substituted benzamides.

Hydrolysis: 3-Methyl-4-nitrobenzoic acid.

Comparaison Avec Des Composés Similaires

3-Methyl-4-nitrobenzonitrile can be compared with other similar compounds, such as:

4-Nitrobenzonitrile: Lacks the methyl group, which affects its reactivity and physical properties.

3-Methyl-4-aminobenzonitrile: The amino group makes it more reactive in nucleophilic substitution reactions compared to the nitro group.

3-Methyl-4-nitrobenzoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical behavior.

The presence of both the methyl and nitro groups in 3-methyl-4-nitrobenzonitrile makes it unique in terms of its reactivity and applications.

Activité Biologique

3-Methyl-4-nitrobenzonitrile (3M4NB) is a compound with notable biological activity, particularly in the context of microbial degradation and potential toxicity. This article synthesizes current research findings, case studies, and biochemical analyses to provide a comprehensive overview of its biological activity.

- Chemical Formula : C₈H₆N₂O₂

- Molecular Weight : 162.14 g/mol

- CAS Number : 2801434

Microbial Degradation

Recent studies have highlighted the microbial degradation pathways of 3M4NB, particularly by Burkholderia species. The degradation process involves several enzymes and metabolic intermediates:

- Key Enzymes :

- PnpA : Catalyzes the monooxygenation of 3M4NB to methyl-1,4-benzoquinone (MBQ).

- PnpB : A reductase that converts MBQ to methylhydroquinone (MHQ).

- Degradation Pathways :

- Two distinct pathways have been identified based on different microbial strains:

- Pathway A : Involves catechol as an intermediate.

- Pathway B : Utilizes MHQ as the substrate for ring cleavage.

- Two distinct pathways have been identified based on different microbial strains:

This research fills a significant gap in understanding how microorganisms adapt to and degrade structurally similar compounds, showcasing the potential for bioremediation applications in contaminated environments .

Toxicological Studies

The biological activity of 3M4NB extends to its toxicological effects. A case study documented acute intoxication due to exposure to similar nitro compounds, indicating potential health risks associated with 3M4NB:

- Toxic Effects :

These findings suggest that while microbial degradation is a viable pathway for detoxifying environments contaminated with 3M4NB, human exposure poses significant health risks.

Research Findings

A summary of key research findings on the biological activity of 3M4NB is presented in the following table:

| Study | Focus Area | Key Findings |

|---|---|---|

| Bhushan et al. (2000) | Microbial Degradation | Identification of catechol as an intermediate in Burkholderia sp. degradation pathway. |

| Kim et al. (2007) | Microbial Pathways | Confirmation of catechol and MHQ as intermediates in degradation pathways. |

| Hayatsu et al. (2000) | Toxicity | Documented cases of acute intoxication linked to nitro compounds similar to 3M4NB. |

Propriétés

IUPAC Name |

3-methyl-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVNKSXTJZNBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384248 | |

| Record name | 3-Methyl-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96784-54-2 | |

| Record name | 3-Methyl-4-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96784-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 3-methyl-4-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.